Cathelicidin-AL is derived from the cathelicidin precursor protein found in certain mammals. The classification of cathelicidins is based on their structural characteristics and biological functions. They are typically classified into two main groups: those that form α-helices and those that adopt β-sheet structures. Cathelicidin-AL falls within the α-helical category, which is associated with enhanced antimicrobial activity due to its amphipathic nature.
The synthesis of Cathelicidin-AL can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides in a controlled manner. In recent studies, flow-based Fmoc-SPPS has been optimized for the rapid synthesis of cathelicidin-derived peptides. This method involves the use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry, where the amino acids are sequentially added to a resin-bound peptide chain under microwave irradiation to expedite the process.
For instance, in one study, the synthesis was performed at a temperature of 75 °C using low-cost aminomethyl polystyrene resin. The coupling reagent O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate was utilized to facilitate peptide bond formation. The purity of synthesized peptides was assessed using reverse-phase high-performance liquid chromatography (RP-HPLC) .
The molecular structure of Cathelicidin-AL consists primarily of an α-helical region that contributes to its amphipathic properties, allowing it to interact effectively with lipid membranes. The peptide typically contains a sequence rich in cationic and hydrophobic amino acids, which enhances its ability to disrupt bacterial membranes.
Data regarding the exact sequence and molecular weight can be obtained through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. For example, mass spectrometry can confirm the molecular weight and purity of synthesized peptides .
Cathelicidin-AL undergoes various chemical reactions during its synthesis and functionalization. The primary reaction involved in its synthesis is the formation of peptide bonds between amino acids. This process can be influenced by factors such as temperature, coupling reagents, and resin type used during solid-phase synthesis.
Moreover, modifications such as PEGylation (attachment of polyethylene glycol) can enhance the stability and solubility of Cathelicidin-AL while potentially reducing toxicity . These modifications involve specific reactions where functional groups on the peptide react with PEG linkers under controlled conditions.
The mechanism of action of Cathelicidin-AL primarily involves its ability to bind to microbial membranes through electrostatic interactions due to its cationic nature. Once bound, it disrupts the membrane integrity by forming pores or channels, leading to cell lysis and death.
Studies have shown that Cathelicidin-AL exhibits a rapid bactericidal effect against various strains of bacteria by permeabilizing their membranes. This action is often quantified through assays measuring minimal inhibitory concentrations (MIC) and minimal bactericidal concentrations (MBC) .
Cathelicidin-AL has significant potential applications in various scientific fields:
Research continues to explore these applications further, aiming to utilize Cathelicidin-AL's unique properties for therapeutic advancements .
Cathelicidins are evolutionarily conserved across vertebrates but exhibit lineage-specific diversification. Genomic analyses reveal their presence in mammals, birds, reptiles, amphibians, and fish, with gene expansions correlating with ecological pressures. Mammals typically possess 1–4 cathelicidin genes (e.g., humans have CAMP), while marsupials show extensive duplications (7–19 genes) linked to pouch young immunity [6]. Birds retain 3–4 cathelicidin subfamilies with species-specific duplications [1]. The identification of Cathelicidin-AL in Amolops loloensis (Anura: Ranidae) filled a critical gap in the vertebrate phylogeny, confirming amphibians as the evolutionary bridge between aquatic and terrestrial lineages [9]. This peptide shares a conserved precursor architecture (signal peptide, cathelin domain, mature peptide) with other vertebrates but displays unique sequence attributes (discussed in Section 1.2).
Table 1: Comparative Genomic Features of Cathelicidins Across Vertebrates
Class | Typical Gene Number | Genomic Organization | Conserved Domains |
---|---|---|---|
Mammals (Eutherian) | 1–4 (e.g., human CAMP) | Single cluster | Signal peptide, Cathelin, Mature peptide |
Marsupials | 7–19 | Two clusters | Multiple divergent mature peptides |
Birds | 3–4 subfamilies | Single cluster | Classical cathelin domain |
Amphibians | 1–2 (e.g., Cathelicidin-AL) | Conserved synteny | Variably sized mature peptides |
Fish | 1–3 | Dispersed loci | C-terminal antimicrobial domains |
Amphibian cathelicidins exhibit marked sequence divergence in their mature peptide domains, driven by niche-specific pathogen pressures. Cathelicidin-AL (48 aa) exemplifies this, featuring a high glycine content (31.25%), cationic charge (+7.5 at pH 7), and absence of acidic residues—traits enhancing membrane interaction [9]. Unlike mammalian cathelicidins (e.g., LL-37), it lacks cysteine residues, precluding disulfide bonds and favoring extended conformations. Phylogenetic reconstruction places amphibian cathelicidins as sister to reptilian lineages, with an estimated divergence >250 million years ago (MYA) [9]. Key residues in the cathelin domain (e.g., conserved cysteine motifs) align with those of birds and reptiles, supporting a monophyletic origin for tetrapod cathelicidins. However, the mature peptide of Cathelicidin-AL shares <30% identity with non-amphibian orthologs, underscoring accelerated evolution in this functional domain.
Table 2: Physicochemical Properties of Cathelicidin-AL
Property | Value | Functional Implication |
---|---|---|
Length | 48 amino acids | Larger than most mammalian peptides |
Net charge (+7.5 pH) | +7.5 | Enhanced electrostatic attraction to microbial membranes |
Glycine content | 31.25% (15/48 residues) | Structural flexibility and pore formation |
Disulfide bonds | None | Linear, non-helical conformation |
Isoelectric point (pI) | Predicted >10.0 | Cationicity at physiological pH |
The cathelicidin gene architecture is highly conserved across vertebrates, typically comprising four exons:
Cathelicidin-AL follows this pattern, as confirmed by cDNA cloning (GenBank accession unpublished) [9]. Its gene resides in a syntenic genomic region shared with birds and mammals, though amphibians lack the upstream "neutrophil granule protein" gene found in eutherians [6]. Intron phases are preserved: Exon 1–2 and 2–3 junctions maintain phase 0 introns, facilitating alternative splicing. Notably, Exon 4 in amphibians shows reduced length conservation (encoding 12–100 aa peptides) compared to birds (~33 aa) [1] [9]. This plasticity enables rapid neofunctionalization of the antimicrobial domain—a trait amplified in marsupials, where multiple cathelicidin genes arise from tandem duplications [6].
Cathelicidin-AL evolves under episodic positive selection, as evidenced by dN/dS (ω) ratios >1 at specific codon sites. Analyses of amphibian cathelicidin genes reveal:
Amphibian skin interfaces directly with microbial-rich environments, selecting for cathelicidin variants effective against Batrachochytrium dendrobatidis (chytrid fungus) and multidrug-resistant bacteria. Cathelicidin-AL’s efficacy against clinical pathogens (E. coli MIC: 8 μg/ml; Candida albicans MIC: 32 μg/ml) [9] highlights its adaptive optimization. This coevolutionary arms race parallels Drosophila telomere proteins, where adaptive substitutions preserve function amid rapid innovation [8].
Table 3: Selection Pressures on Cathelicidin Domains
Gene Domain | dN/dS (ω) | Selection Type | Functional Constraint |
---|---|---|---|
Signal peptide | 0.1–0.5 | Purifying | Efficient secretion |
Cathelin domain | 0.1–0.3 | Purifying | Protease inhibition and folding |
Propiece region | 0.8–1.2 | Neutral | Moderately conserved |
Mature peptide | 2.1–3.5 | Positive (episodic) | Pathogen-specific optimization |
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